16,17-dimethoxy-21-[2-(methylamino)ethyl]-5,7-dioxa-11,21-diazapentacyclo[11.8.0.02,10.04,8.014,19]henicosa-1(13),2,4(8),9,11,14,16,18-octaen-20-one

Catalog No.
S548620
CAS No.
529488-28-6
M.F
C22H21N3O5
M. Wt
407.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
16,17-dimethoxy-21-[2-(methylamino)ethyl]-5,7-diox...

CAS Number

529488-28-6

Product Name

16,17-dimethoxy-21-[2-(methylamino)ethyl]-5,7-dioxa-11,21-diazapentacyclo[11.8.0.02,10.04,8.014,19]henicosa-1(13),2,4(8),9,11,14,16,18-octaen-20-one

IUPAC Name

16,17-dimethoxy-21-[2-(methylamino)ethyl]-5,7-dioxa-11,21-diazapentacyclo[11.8.0.02,10.04,8.014,19]henicosa-1(13),2,4(8),9,11,14,16,18-octaen-20-one

Molecular Formula

C22H21N3O5

Molecular Weight

407.4 g/mol

InChI

InChI=1S/C22H21N3O5/c1-23-4-5-25-21-14-8-19-20(30-11-29-19)9-16(14)24-10-15(21)12-6-17(27-2)18(28-3)7-13(12)22(25)26/h6-10,23H,4-5,11H2,1-3H3

InChI Key

BAORCAMWLWRZQG-UHFFFAOYSA-N

SMILES

CNCCN1C2=C(C=NC3=CC4=C(C=C32)OCO4)C5=CC(=C(C=C5C1=O)OC)OC

Solubility

Soluble in DMSO, not in water

Synonyms

8,9-dimethoxy-5-(2-N-methylaminoethyl)-2,3-methylenedioxy-5H-dibenzo(c,h)(1,6)naphthyridin-6-one, Genz-644282

Canonical SMILES

CNCCN1C2=C(C=NC3=CC4=C(C=C32)OCO4)C5=CC(=C(C=C5C1=O)OC)OC

Description

The exact mass of the compound Genz-644282 is 407.14812 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Naphthyridines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Potential Anticancer Properties

Genz-644282 is a compound identified in research as having potential anticancer properties. Studies suggest it may function similarly to camptothecin, a naturally occurring compound with known antitumor effects []. Camptothecins work by inhibiting an enzyme called topoisomerase I, which plays a crucial role in DNA replication []. However, camptothecin use is limited by its chemical instability and the development of drug resistance by cancer cells [].

The compound 16,17-dimethoxy-21-[2-(methylamino)ethyl]-5,7-dioxa-11,21-diazapentacyclo[11.8.0.02,10.04,8.014,19]henicosa-1(13),2,4(8),9,11,14,16,18-octaen-20-one is a complex organic molecule characterized by a unique polycyclic structure that includes multiple functional groups. Its molecular formula is C22H27N3O5C_{22}H_{27}N_{3}O_{5} with a molecular weight of approximately 407.426 g/mol . The compound features two methoxy groups and an ethyl side chain containing a methylamino group, contributing to its potential biological activity.

Genz-644282 acts as a topoisomerase I inhibitor. Topoisomerase I is an enzyme essential for DNA replication. By inhibiting this enzyme, Genz-644282 disrupts DNA replication and leads to cell death in cancer cells [].

More specifically, Genz-644282 traps topoisomerase I in a complex with DNA, preventing the enzyme from completing its essential function. This complex formation ultimately leads to double-strand DNA breaks, a form of DNA damage that can trigger cell death [].

Interestingly, Genz-644282 appears to be effective against cancer cells resistant to other topoisomerase I inhibitors, potentially due to its unique binding site on the enzyme [, ].

As Genz-644282 is still under investigation, detailed information on its safety profile in humans is not yet available. However, pre-clinical studies suggest it may be well-tolerated at specific doses []. Further research is needed to fully understand the potential side effects and safety concerns associated with this compound.

The chemical reactivity of this compound is influenced by its multiple functional groups. Key reactions may include:

  • Methoxy Group Substitution: The methoxy groups can undergo nucleophilic substitution reactions under specific conditions.
  • Amine Reactivity: The methylamino group may participate in acylation or alkylation reactions.
  • Oxidation and Reduction: The presence of dioxa and diaza functionalities suggests potential for redox reactions.

Due to the complexity of the structure, detailed mechanistic studies would be required to elucidate specific reaction pathways.

Synthesis of 16,17-dimethoxy-21-[2-(methylamino)ethyl]-5,7-dioxa-11,21-diazapentacyclo[11.8.0.02,10.04,8.014,19]henicosa-1(13),2,4(8),9,11,14,16,18-octaen-20-one can be approached through several synthetic routes:

  • Multi-step Synthesis: Utilizing established synthetic methodologies for constructing polycyclic compounds.
  • Functional Group Manipulation: Starting from simpler precursors and introducing methoxy and amino groups via selective reactions.
  • Catalytic Reactions: Employing catalysts to facilitate the formation of complex ring structures typical in this class of compounds.

Research into specific synthetic pathways is necessary to optimize yields and purity.

The unique structure of this compound suggests potential applications in:

  • Pharmaceutical Development: As a lead compound in drug discovery targeting infectious diseases or cancer.
  • Material Science: Exploring its properties in organic electronics or as a precursor in polymer synthesis.
  • Natural Product Chemistry: Investigating its role or similarity to naturally occurring compounds with medicinal properties.

Interaction studies are essential to understanding how this compound interacts with biological targets:

  • Protein Binding Assays: Evaluating affinity for various proteins can provide insights into mechanism of action.
  • Enzyme Inhibition Studies: Assessing the inhibitory effects on key enzymes involved in metabolic pathways could reveal therapeutic potential.
  • Receptor Binding Studies: Investigating interactions with neurotransmitter receptors may elucidate neuropharmacological effects.

Such studies are critical for advancing the understanding of the compound's biological relevance.

Several compounds share structural similarities with 16,17-dimethoxy-21-[2-(methylamino)ethyl]-5,7-dioxa-11,21-diazapentacyclo[11.8.0.02,10.04,8.014,19]henicosa-1(13),2,4(8),9,11,14,16,18-octaen-20-one, including:

  • 5-Hydroxytryptamine (Serotonin):
    • Structure: Indole derivative
    • Activity: Neurotransmitter involved in mood regulation.
  • Quercetin:
    • Structure: Flavonoid
    • Activity: Antioxidant and anti-inflammatory properties.
  • Caffeine:
    • Structure: Methylxanthine
    • Activity: Central nervous system stimulant.

Comparison Table

Compound NameStructural FeaturesBiological Activity
16,17-Dimethoxy CompoundPolycyclic with methoxy and amino groupsPotential anticancer and antimicrobial
5-HydroxytryptamineIndole structureMood regulation
QuercetinFlavonoid backboneAntioxidant
CaffeineMethylxanthineCNS stimulant

The uniqueness of the target compound lies in its intricate polycyclic structure combined with specific functional groups that may confer distinct biological activities not observed in simpler analogs or other classes of compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

407.14812078 g/mol

Monoisotopic Mass

407.14812078 g/mol

Heavy Atom Count

30

Appearance

Yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

717I541I2R

Wikipedia

Genz-644282

Dates

Modify: 2023-08-15
1: Sooryakumar D, Dexheimer TS, Teicher BA, Pommier Y. Molecular and cellular pharmacology of the novel noncamptothecin topoisomerase I inhibitor Genz-644282. Mol Cancer Ther. 2011 Aug;10(8):1490-9. Epub 2011 Jun 2. PubMed PMID: 21636699; PubMed Central PMCID: PMC3155218.
2: Houghton PJ, Lock R, Carol H, Morton CL, Gorlick R, Anders Kolb E, Keir ST, Reynolds CP, Kang MH, Maris JM, Billups CA, Zhang MX, Madden SL, Teicher BA, Smith MA. Testing of the topoisomerase 1 inhibitor Genz-644282 by the pediatric preclinical testing program. Pediatr Blood Cancer. 2011 May 5. doi: 10.1002/pbc.23016. [Epub ahead of print] PubMed PMID: 21548007; PubMed Central PMCID: PMC3154998.
3: Kurtzberg LS, Roth S, Krumbholz R, Crawford J, Bormann C, Dunham S, Yao M, Rouleau C, Bagley RG, Yu XJ, Wang F, Schmid SM, Lavoie EJ, Teicher BA. Genz-644282, a novel non-camptothecin topoisomerase I inhibitor for cancer treatment. Clin Cancer Res. 2011 May 1;17(9):2777-87. Epub 2011 Mar 17. PubMed PMID: 21415217.

Explore Compound Types